1-Bromo-2-cyclopropyl-4-fluorobenzene
Description
BenchChem offers high-quality 1-Bromo-2-cyclopropyl-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-cyclopropyl-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-cyclopropyl-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIWFKZCNJFPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353853-80-1 | |
| Record name | 1-bromo-2-cyclopropyl-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Literature review on 1-Bromo-2-cyclopropyl-4-fluorobenzene synthesis pathways
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-cyclopropyl-4-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
1-Bromo-2-cyclopropyl-4-fluorobenzene is a valuable substituted aromatic compound, increasingly recognized as a key structural motif and building block in the development of novel pharmaceuticals and agrochemicals. Its unique combination of a reactive bromine atom, a lipophilic cyclopropyl group, and a metabolically stable fluorine atom makes it an attractive intermediate for drug discovery programs. The cyclopropyl ring, in particular, can enhance metabolic stability, improve binding affinity, and confer conformational rigidity to drug candidates.[1][2] This guide provides a comprehensive review of the principal synthetic pathways for 1-Bromo-2-cyclopropyl-4-fluorobenzene, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, compare strategic advantages of different routes, and provide detailed experimental protocols grounded in established chemical principles.
Introduction and Strategic Overview
The synthesis of polysubstituted benzene rings with specific regiochemistry is a central challenge in organic chemistry. For a target molecule like 1-Bromo-2-cyclopropyl-4-fluorobenzene, the primary strategic considerations involve the sequence of introducing the three substituents—bromo, cyclopropyl, and fluoro—onto the benzene ring. The electronic properties and directing effects of each group heavily influence the feasibility and outcome of subsequent reactions.
-
Fluorine: A strongly electronegative, deactivating, yet ortho, para-directing group.
-
Bromine: A deactivating, ortho, para-directing group.
-
Cyclopropyl: An activating, ortho, para-directing group due to the p-character of its C-C bonds.
The interplay of these directing effects is crucial for designing a regioselective synthesis. This guide will focus on the most logical and industrially relevant strategies derived from a retrosynthetic analysis of the target molecule.
Retrosynthetic Analysis
A retrosynthetic approach reveals three primary bond disconnections that lead to plausible synthetic strategies. These strategies form the core of our investigation.
Caption: Retrosynthetic analysis of 1-Bromo-2-cyclopropyl-4-fluorobenzene.
This analysis highlights three main pathways:
-
Pathway A: Electrophilic Aromatic Bromination. This involves the late-stage bromination of a pre-formed cyclopropyl-fluorobenzene precursor.
-
Pathway B: Palladium-Catalyzed Cross-Coupling. This strategy relies on the powerful Suzuki-Miyaura reaction to construct the C-C bond between the aromatic ring and the cyclopropyl group.[3][4]
-
Pathway C: Alkene Cyclopropanation. This approach involves forming the cyclopropyl ring on a styrene derivative.
We will now explore these pathways in detail.
Pathway A: Regioselective Electrophilic Bromination
This is arguably the most direct approach if the starting material, 1-cyclopropyl-3-fluorobenzene, is readily accessible. The key to this pathway is controlling the regioselectivity of the bromination reaction.
Mechanistic Rationale and Causality
Electrophilic aromatic substitution (EAS) is governed by the electronic and steric effects of the substituents already on the ring.[5] In 1-cyclopropyl-3-fluorobenzene, we have an activating, ortho, para-directing cyclopropyl group and a deactivating, ortho, para-directing fluoro group.
The possible positions for bromination are:
-
Position 2: ortho to cyclopropyl, ortho to fluoro. Sterically hindered and electronically favored by both.
-
Position 4: para to fluoro, ortho to cyclopropyl. Electronically favored by both.
-
Position 6: para to cyclopropyl, ortho to fluoro. Electronically favored by both.
The desired product requires substitution at position 2. While the cyclopropyl group is an activator, the position between two substituents is often disfavored due to steric hindrance. However, the combined directing power of both groups towards this position can, under specific conditions, lead to the desired product. The choice of brominating agent and catalyst is critical to modulate reactivity and selectivity.[6] Reagents like N-Bromosuccinimide (NBS) in the presence of a catalytic amount of acid can provide a milder source of the electrophilic bromine species compared to Br₂ with a strong Lewis acid like FeBr₃.[6][7]
Caption: Mechanism of Electrophilic Aromatic Bromination.
Experimental Protocol: Electrophilic Bromination
This protocol is a representative example based on established procedures for aromatic bromination.[7] Optimization may be required.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-cyclopropyl-3-fluorobenzene (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in the same solvent and add it dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Catalyst: Add a catalytic amount of a protic acid, such as HCl or H₂SO₄, to activate the NBS.[7]
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired isomer.
Pathway B: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds.[8][9] This pathway involves coupling a cyclopropylboron species with a suitably functionalized bromo-fluorobenzene derivative.
Mechanistic Rationale and Causality
The key to a successful Suzuki coupling lies in the catalytic cycle, which involves a palladium(0) species.[8] The choice of starting materials is crucial for regioselectivity. A highly effective strategy is to use a substrate with two different halogens, such as 1-iodo-2-bromo-4-fluorobenzene. The C-I bond is significantly more reactive towards oxidative addition with Pd(0) than the C-Br bond, allowing for selective coupling at the iodine-bearing position.
The catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the more reactive C-I bond.
-
Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center, typically requiring a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid.
-
Reductive Elimination: The desired product is formed as the C-C bond is made, and the Pd(0) catalyst is regenerated.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example based on established procedures for Suzuki couplings.[4][8] Optimization of ligand, base, and solvent is common.
-
Setup: In a Schlenk flask, combine 1-iodo-2-bromo-4-fluorobenzene (1.0 eq), cyclopropylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).
-
Catalyst/Ligand: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand.
-
Solvent & Degassing: Add a solvent mixture, typically toluene/water or dioxane/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture under a nitrogen atmosphere to 80-100 °C. Monitor the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Transfer to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the final product.
Pathway C: Alkene Cyclopropanation
This classic approach builds the cyclopropane ring onto an existing aromatic framework. The Simmons-Smith reaction is a well-established method for converting alkenes to cyclopropanes.[10]
Rationale and Considerations
This pathway requires the synthesis of 2-bromo-5-fluorostyrene. The reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (IZnCH₂I), which adds across the double bond of the styrene in a concerted, stereospecific manner.[10] The main advantage is the direct formation of the cyclopropane ring. However, the multi-step synthesis of the required styrene precursor and the handling of potentially pyrophoric reagents like diethylzinc (in modified Simmons-Smith procedures) are key considerations.
Comparison of Synthetic Routes
| Parameter | Pathway A: Bromination | Pathway B: Suzuki Coupling | Pathway C: Cyclopropanation |
| Key Advantage | Atom economy, potentially fewer steps. | High functional group tolerance, predictable regioselectivity.[9] | Direct formation of the cyclopropane ring. |
| Key Challenge | Controlling regioselectivity, potential for isomeric mixtures. | Availability and cost of starting materials (dihaloarenes, boronic acids). | Multi-step synthesis of the required styrene precursor. |
| Reagents | NBS, Br₂, Lewis/Protic acids. | Palladium catalysts, phosphine ligands, boronic acids, bases. | Diiodomethane, Zinc-Copper couple or Diethylzinc.[10] |
| Scalability | Generally scalable, but purification of isomers can be difficult. | Highly scalable and widely used in industry. | Scalable, but may require specialized handling of reagents. |
Conclusion and Future Outlook
The synthesis of 1-Bromo-2-cyclopropyl-4-fluorobenzene can be effectively achieved through several strategic pathways.
-
The Suzuki-Miyaura cross-coupling (Pathway B) stands out as the most robust and predictable method, leveraging the differential reactivity of organohalides to ensure high regioselectivity. Its wide use in the pharmaceutical industry attests to its reliability and scalability.[9]
-
The electrophilic bromination (Pathway A) offers a more direct route but is critically dependent on achieving regiochemical control to avoid the formation of difficult-to-separate isomers.
-
Alkene cyclopropanation (Pathway C) is a valid alternative, though it may be less efficient due to the need to first synthesize the styrene precursor.
Future research may focus on developing more selective and cost-effective catalytic systems for both the bromination and cross-coupling reactions. Furthermore, exploring biocatalytic approaches, which can offer unparalleled stereo- and regioselectivity, could provide innovative and sustainable routes to this and other valuable chemical building blocks.[11][12]
References
[13] ChemicalBook. (n.d.). 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis. Retrieved from a URL which is not available.[13] [14] Rutherford, K. G., & Redmond, W. (1963). 1-bromo-2-fluorobenzene. Organic Syntheses, 43, 12.[14] [15] Wikipedia contributors. (2024, January 21). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.[15] [3] Dreher, S. D., et al. (2008). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Organic Letters, 10(4), 689–692.[3] [16] ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from a URL which is not available.[16] [17] Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.[17] [10] Wikipedia contributors. (2023, December 29). Cyclopropanation. In Wikipedia, The Free Encyclopedia.[10] Benchchem. (n.d.). Experimental Protocol for Buchwald-Hartwig Amination of Anilines. Retrieved from a URL which is not available.[18] [19] Hart, H., & Curtis, O. E., Jr. (1956). cyclopropylbenzene. Organic Syntheses, 36, 3.[19] [4] Li, A. Y. (2003). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 44(46), 8237-8239.[4] The Organic Chemistry Lab. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.[8] [20] The Organic Chemistry Lab. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.[20] [9] Larrosa, I., et al. (2022). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science, 13(42), 12566–12571.[9] [21] PubChem. (n.d.). 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene. National Center for Biotechnology Information.[21] [22] Grygorenko, O., et al. (2011). A practical approach to stereodefined cyclopropyl-substituted heteroarenes using a Suzuki-type reaction. Organic & Biomolecular Chemistry, 9(19), 6754-6762.[22] [23] Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).[23] [5] Li, J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(9), 13457–13476.[5] [24] Vande-Vondel, W., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2139.[24] [25] Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis.[25] [7] ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube.[7] [26] Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.[26] [6] Ashenhurst, J. (2018, April 18). Electrophilic Aromatic Substitutions: Chlorination and Bromination. Master Organic Chemistry.[6] [11] Brinkmann-Chen, S., et al. (2021). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis, 11(15), 9494–9499.[11] [27] Lauher, J. (2020, September 1). Synthesis of p-Bromopropylbenzene [Video]. YouTube.[27] [28] Ossila. (n.d.). 1-Bromo-2-chloro-4-fluorobenzene.[28] [29] Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.[29] Sigma-Aldrich. (n.d.). 1-Bromo-4-fluorobenzene 99. [30] PrepChem. (n.d.). Preparation of 1-bromo-2-chlorobenzene.[30] [31] Olah, G., et al. (1998). Process for the preparation of p-bromofluorobenzene. U.S. Patent No. 5,847,241.[31] [1] Talele, T. T. (2016). The “cyclopropyl fragment” is a versatile player in medicinal chemistry. Journal of medicinal chemistry, 59(18), 8712-8756.[1] [2] Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-731.[2] [12] Wang, Z. J., et al. (2014). Chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates and cyclobutenoates via enzyme-catalyzed carbene transfer with diazopyruvate. Chemical science, 5(4), 1431-1435.[12] [32] ChemScene. (n.d.). Building blocks | Bioactive small molecules.[32]
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Methodological & Application
Application Notes and Protocols: Preparation of (2-cyclopropyl-4-fluorophenyl)magnesium bromide
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are cornerstones of modern organic synthesis, prized for their ability to form new carbon-carbon bonds.[1][2] Their utility stems from the reversal of polarity (umpolung) at the carbon atom attached to the halogen, transforming it from an electrophilic to a highly nucleophilic center.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful preparation of a specific, functionalized Grignard reagent, (2-cyclopropyl-4-fluorophenyl)magnesium bromide, from 1-Bromo-2-cyclopropyl-4-fluorobenzene.
The presence of both a cyclopropyl ring and a fluorine atom on the aromatic ring presents unique considerations for the synthesis. While the fluorine atom is generally unreactive in Grignard formation, its electron-withdrawing nature can influence the reactivity of the aryl bromide.[5] The cyclopropyl group, a strained ring system, is generally stable under Grignard conditions but its electronic and steric effects must be considered. This guide will delve into the mechanistic underpinnings, provide a detailed experimental protocol, address potential side reactions, and outline methods for quantification, ensuring a robust and reproducible synthesis.
Mechanistic Overview of Grignard Reagent Formation
The formation of a Grignard reagent is an oxidative insertion of magnesium metal into the carbon-halogen bond.[6] This process is believed to occur on the surface of the magnesium metal and can be conceptualized as a single electron transfer (SET) mechanism.
Key Mechanistic Steps:
-
Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond of 1-Bromo-2-cyclopropyl-4-fluorobenzene. This leads to the formation of a radical anion.
-
Bond Cleavage: The weakened carbon-bromine bond in the radical anion cleaves, generating an aryl radical and a bromide anion.
-
Radical Recombination: The aryl radical rapidly recombines with a magnesium radical cation (Mg•+) on the metal surface to form the organomagnesium species.[3]
The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1][7] The ether solvent is crucial as it solvates and stabilizes the forming Grignard reagent through coordination with the magnesium atom, preventing its decomposition and aggregation.[3][4]
Figure 1: Simplified mechanism of Grignard reagent formation.
Experimental Protocol: Synthesis of (2-cyclopropyl-4-fluorophenyl)magnesium bromide
This protocol details the preparation of (2-cyclopropyl-4-fluorophenyl)magnesium bromide on a laboratory scale. Strict adherence to anhydrous and inert atmosphere techniques is paramount for success.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier | Notes |
| 1-Bromo-2-cyclopropyl-4-fluorobenzene | >98% | Commercially Available | --- |
| Magnesium turnings | >99.5% | Commercially Available | Should be fresh and not heavily oxidized. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Must be anhydrous (<50 ppm H₂O). |
| Iodine | Crystal, ACS Reagent | Commercially Available | Used as an initiator. |
| Nitrogen or Argon gas | High purity | --- | For maintaining an inert atmosphere. |
| Three-neck round-bottom flask | --- | --- | Flame-dried before use. |
| Reflux condenser | --- | --- | --- |
| Addition funnel | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Heating mantle | --- | --- | --- |
| Schlenk line or equivalent inert gas setup | --- | --- | --- |
Step-by-Step Procedure
-
Apparatus Setup and Preparation:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and an addition funnel.
-
Thoroughly flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture.[8] Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Magnesium Activation:
-
Place the magnesium turnings (1.2 equivalents) into the cooled flask.
-
Add a single small crystal of iodine.[4][9] The iodine serves to etch the magnesium surface, removing the passivating oxide layer and exposing fresh, reactive metal.
-
Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is observed and subsequently dissipates, indicating activation.[9] Allow the flask to cool.
-
-
Reaction Initiation:
-
Add anhydrous THF to the flask to cover the magnesium turnings.
-
Prepare a solution of 1-Bromo-2-cyclopropyl-4-fluorobenzene (1.0 equivalent) in anhydrous THF in the addition funnel.
-
Add a small aliquot (approximately 10%) of the aryl bromide solution to the stirred magnesium suspension.
-
The reaction initiation is indicated by a gentle bubbling from the magnesium surface, a slight warming of the mixture, and the appearance of a cloudy, grayish suspension.[10] If the reaction does not start spontaneously, gentle warming with a heat gun or sonication in an ultrasonic bath can be employed.[9][11]
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining solution of 1-Bromo-2-cyclopropyl-4-fluorobenzene dropwise from the addition funnel at a rate that maintains a gentle reflux.[10] The reaction is exothermic, and the addition rate should be controlled to prevent overheating.[12] If necessary, an ice bath can be used to moderate the reaction temperature.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the starting material. The final mixture should appear as a dark gray to brown, homogeneous suspension.
-
-
Storage and Handling:
-
The prepared Grignard reagent should be used immediately for subsequent reactions.
-
If storage is necessary, the solution should be kept under an inert atmosphere in a sealed, oven-dried container.
-
Grignard reagents are pyrophoric and will react violently with water and protic solvents.[13][14] All handling must be performed using proper air-sensitive techniques.[8]
-
Troubleshooting and Side Reactions
Wurtz Coupling
The most common side reaction in Grignard reagent preparation is the Wurtz-type coupling, where a molecule of the newly formed Grignard reagent reacts with a molecule of the unreacted aryl bromide to form a biaryl byproduct.[10][12][15]
Strategies to Minimize Wurtz Coupling:
-
Slow Addition: A slow, dropwise addition of the aryl bromide solution helps to maintain a low concentration of the halide, favoring its reaction with the magnesium surface over the Grignard reagent.[10]
-
Temperature Control: Maintaining a moderate reaction temperature is crucial, as higher temperatures can accelerate the rate of the Wurtz coupling reaction.[10][15]
-
Efficient Stirring: Good agitation ensures that the aryl bromide is rapidly dispersed and reacts with the magnesium, rather than accumulating in localized areas.
Figure 2: Desired Grignard formation versus the Wurtz coupling side reaction.
Influence of Substituents
-
Fluoro Group: The electron-withdrawing nature of the fluorine atom can make the carbon-bromine bond more susceptible to oxidative addition. However, it is important to note that under certain conditions, particularly with stronger bases or at higher temperatures, elimination of the fluoride to form a benzyne intermediate could be a possibility, although this is less common in standard Grignard preparations.[16]
-
Cyclopropyl Group: The cyclopropyl group is generally stable under these conditions. Its electron-donating character through hyperconjugation can slightly modulate the reactivity of the aromatic ring.
Quantification of the Grignard Reagent
The concentration of the prepared Grignard reagent can vary, so it is essential to determine its molarity before use in subsequent reactions. Titration is a common and reliable method for this purpose.
Titration Protocol (using Menthol and 1,10-Phenanthroline)
This method is advantageous as it is not affected by the presence of non-nucleophilic basic species like magnesium hydroxides or alkoxides.[17][18][19]
-
Prepare the Titration Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve a small amount of 1,10-phenanthroline in anhydrous THF.
-
Accurately weigh a sample of anhydrous menthol and dissolve it in anhydrous THF to create a standard solution of known concentration.
-
-
Titration Procedure:
-
Add a known volume of the menthol solution to the flask containing the indicator.
-
Slowly add the Grignard reagent solution dropwise from a syringe or burette to the stirred indicator solution.
-
The endpoint is reached when the solution undergoes a distinct and persistent color change (typically to violet or burgundy), indicating the consumption of all the menthol.[19]
-
-
Calculation:
-
The molarity of the Grignard reagent can be calculated using the following formula: Molarity (M) = (moles of menthol) / (volume of Grignard reagent added in Liters)
-
Safety Precautions
-
Pyrophoric Nature: Grignard reagents can ignite spontaneously upon contact with air.[14] Always work in a well-ventilated fume hood and under an inert atmosphere.[8][13]
-
Reactive with Protic Solvents: Grignard reagents react violently with water, alcohols, and other protic solvents.[3][5] Ensure all glassware and solvents are scrupulously dry.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and suitable gloves.[8][13][14][20]
-
Quenching: Unused Grignard reagent must be quenched carefully. This is typically done by slowly adding the reagent to a stirred, cooled solution of a less reactive alcohol like isopropanol, followed by the slow addition of water.
Conclusion
The preparation of (2-cyclopropyl-4-fluorophenyl)magnesium bromide is a straightforward yet sensitive procedure that requires careful attention to experimental detail, particularly the exclusion of air and moisture. By understanding the underlying mechanism, potential side reactions, and proper handling techniques outlined in this guide, researchers can reliably synthesize this valuable organometallic reagent for use in a wide array of synthetic applications, from academic research to the development of novel pharmaceuticals.
References
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. Retrieved from [Link]
-
(n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Retrieved from [Link]
-
(n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]
-
Organic Chemistry. (2020, July 24). Formation Of Grignard Reagent Mechanism. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
-
Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
-
Princeton EHS. (n.d.). Pyrophoric Materials. Retrieved from [Link]
-
Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]
-
ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
ACS Publications. (n.d.). The Grignard Reagents. Retrieved from [Link]
- Lin, H., & Paquette, L. A. (1994). A Convenient Method for Determining the Concentration of Grignard Reagents.
-
Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
-
Reddit. (2022, August 6). Which method is the best to conduct the Grignard reaction?. r/OrganicChemistry. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, July 13). What's the purpose of a Grignard reagent initiation?. Retrieved from [Link]
-
YouTube. (2019, January 7). making Grignard reagents. Retrieved from [Link]
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023, June 28). RSC Publishing. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
YouTube. (2023, June 12). Video Tutorial of a Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Yorimitsu, H. (n.d.). The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the most important and convenient available method. Retrieved from [Link]
-
Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
-
Illustrated Glossary of Organic Chemistry. (n.d.). Wurtz reaction (Wurtz coupling). Retrieved from [Link]
-
University of Calgary. (n.d.). Aryl Grignards. Retrieved from [Link]
-
YouTube. (2019, October 23). preparation of Grignard reagents. Retrieved from [Link]
-
Allen. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ChemRxiv. Retrieved from [Link]
-
PubMed. (n.d.). Highly stereoselective grignard addition to cis-substituted C-cyclopropylaldonitrones. The bisected s-trans transition state can be stabilized effectively by the Lewis acid-coordination. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, April 6). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Reactions of 2-fluorotropone with Grignard reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
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Application Note: Scalable Synthesis of Fluorinated Cyclopropyl Benzenes
This Application Note is structured to provide a direct, scalable, and safety-focused pathway for the synthesis of fluorinated cyclopropyl benzenes. It prioritizes flow chemistry for safety and modern batch reagents for accessibility.
Part 1: Strategic Analysis of Synthetic Routes
The synthesis of fluorinated cyclopropyl benzenes (e.g., (2,2-difluorocyclopropyl)benzene) is a critical transformation in medicinal chemistry due to the metabolic stability and conformational rigidity the gem-difluorocyclopropyl motif imparts.[1]
For scale-up (10 g to >1 kg), traditional methods involving Freon-22 (CHClF₂) are obsolete due to environmental regulations (Montreal Protocol) and safety risks (high pressure). Modern scalable synthesis relies on Difluorocarbene (:CF₂) generation from non-ozone-depleting precursors.
Method Selection Matrix
| Feature | Method A: Continuous Flow (TMSCF₃) | Method B: Batch Thermolysis (TFDA/SCDA) | Method C: Zn-Carbenoid (Simmons-Smith) |
| Reagent | TMSCF₃ (Ruppert-Prakash) + NaI | Sodium Chlorodifluoroacetate (SCDA) or TFDA | CF₃CH₂I + Et₂Zn |
| Scalability | High (Linear scale-up) | Medium-High (Heat transfer limited) | Low-Medium (Exothermic, heterogeneous) |
| Safety | Excellent (minimal active carbene inventory) | Moderate (CO₂ evolution, high temp) | Moderate (Pyrophoric Zn reagents) |
| Atom Economy | Moderate (TMS byproduct) | Good (NaCl/CO₂ byproducts) | Poor (Stoichiometric Zn waste) |
| Key Application | Lab to Pilot Scale (Fast, safe) | Pilot to Manufacturing (Cost-effective) | Stereoselective requirements |
Recommendation:
-
Use Method A (Flow) for rapid library synthesis, safety-critical scale-up, and handling electron-deficient styrenes.
-
Use Method B (Batch) for cost-sensitive, large-scale manufacturing where flow equipment is unavailable.
Part 2: Core Protocol A – Continuous Flow Synthesis
Primary Reference: Rullière, P., Cyr, P., & Charette, A. B. (2016).[2] Organic Letters.
The Logic (Why Flow?)
The generation of difluorocarbene (:CF₂) from TMSCF₃ is autocatalytic and exothermic. In batch, this can lead to "runaway" reagent consumption and oligomerization of the carbene (forming tetrafluoroethylene). Flow chemistry clamps the stoichiometry locally, ensuring a high local concentration of alkene relative to the carbene, maximizing yield and safety.
Experimental Setup (Graphviz Visualization)
Figure 1: Schematic of the continuous flow setup for difluorocyclopropanation. The T-mixer ensures rapid homogenization of the initiator (NaI) with the carbene source (TMSCF₃).
Step-by-Step Protocol
Reagents:
-
Substrate: Styrene (1.0 equiv)
-
Reagent: TMSCF₃ (Trimethyl(trifluoromethyl)silane) (2.0 equiv)
-
Catalyst: NaI (Sodium Iodide) (0.2 equiv)
-
Solvent: THF (Anhydrous)
Workflow:
-
Solution A Preparation: Dissolve Styrene (10 mmol, 1.04 g) and NaI (2 mmol, 300 mg) in anhydrous THF (10 mL). Total volume ~11 mL.
-
Solution B Preparation: TMSCF₃ is loaded neat into a chemically resistant syringe or pump loop.
-
System Priming: Flush the reactor coil (PFA tubing, 10 mL internal volume) with anhydrous THF. Set the reactor bath temperature to 65 °C .
-
Reaction:
-
Set Pump A (Styrene/NaI) flow rate to 0.50 mL/min .
-
Set Pump B (TMSCF₃) flow rate to 0.15 mL/min (adjust based on concentration to maintain 2 equiv excess).
-
Residence Time: ~15 minutes.[3]
-
-
Collection: Direct the reactor outlet into a flask containing saturated aqueous NaHCO₃ to quench unreacted TMSCF₃ and HF byproducts immediately.
-
Workup: Extract the aqueous quench mixture with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). Note: Difluorocyclopropanes are often volatile; avoid high-vacuum drying for extended periods.
Critical Control Point:
-
Back Pressure: Install a Back Pressure Regulator (BPR) set to 40-75 psi at the outlet. This prevents solvent boiling at 65 °C and keeps the volatile :CF₂ in solution.
Part 3: Core Protocol B – Scalable Batch Synthesis (TFDA Method)
Primary Reference: Dolbier, W. R. et al. (2000). Journal of Fluorine Chemistry.
The Logic
For facilities without flow capabilities, TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) or its salt equivalents are the best "drop-in" replacements for Freon. They undergo thermal decarboxylation to release :CF₂. This method is robust but requires careful thermal management.
Reaction Mechanism & Safety
Figure 2: Thermal decomposition pathway of TFDA. Note the release of gaseous byproducts (CO₂, SO₂), necessitating adequate venting.
Step-by-Step Protocol
Reagents:
-
Substrate: Styrene derivative (10 mmol)
-
Reagent: TFDA (12 mmol, 1.2 equiv)
-
Catalyst: NaF (0.1 equiv) or n-Bu₄NF (catalytic)
-
Solvent: Diglyme (High boiling point is essential)
Workflow:
-
Setup: Use a 3-neck round bottom flask equipped with a reflux condenser, internal thermometer, and an addition funnel. Connect the top of the condenser to a scrubber (NaOH solution) to neutralize SO₂/HF evolution.
-
Charging: Charge the flask with Styrene (10 mmol), NaF (1 mmol), and Diglyme (5 mL). Heat the mixture to 110–120 °C .
-
Addition: Slowly add TFDA (neat) via the addition funnel over 1–2 hours.
-
Why? Slow addition prevents the buildup of excess :CF₂, which would otherwise dimerize to tetrafluoroethylene (gas) rather than reacting with the alkene.
-
-
Completion: Stir for an additional 30 mins at 120 °C. Monitor by GC-MS or ¹⁹F NMR (Product signal typically around -140 ppm).
-
Workup: Cool to RT. Pour into water (50 mL). Extract with Pentane or Ether.
-
Purification: Distillation is often preferred over column chromatography for simple liquid fluorocyclopropanes due to their volatility.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Carbene dimerization (formation of C₂F₄) | Flow: Increase styrene concentration. Batch: Slow down TFDA addition rate. |
| Oligomerization | High local temperature | Improve stirring/mixing. Use flow chemistry to control exotherm. |
| Silyl Ether Byproducts | Incomplete hydrolysis of intermediates | Ensure vigorous stirring with NaHCO₃ during the quench step. |
| Volatility Loss | Product lost during rotovap | Do not use high vacuum. Distill solvent at atmospheric pressure or use a Vigreux column. |
Part 5: Safety & EHS Standards
-
Fluoride Toxicity: Both methods generate fluoride ions. Waste streams must be treated with CaCl₂ or CaO to precipitate CaF₂ before disposal.
-
Gas Evolution: Method B generates SO₂ and CO₂. Ensure reaction vessels are vented to a scrubber, not sealed.
-
Hydrofluoric Acid (HF): While not added directly, HF can form upon hydrolysis of TFDA or TMSCF₃ byproducts. Always have Calcium Gluconate gel available in the lab.
References
-
Rullière, P., Cyr, P., & Charette, A. B. (2016).[2] Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow.[2][4] Organic Letters, 18(9), 1988–1991. [Link]
-
Tian, F., Kruger, V., & Dolbier, W. R. (2000). TFDA, a non-ODS, versatile and efficient source of difluorocarbene. Journal of Fluorine Chemistry, 101(2), 279-283. [Link]
-
Echeverria, P.-G., et al. (2016). Scalable Synthesis of Difluoromethylated Compounds. Chemical Reviews, 116(24), 15284–15361. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Bromo-2-cyclopropyl-4-fluorobenzene
Welcome to the technical support center dedicated to optimizing cross-coupling reactions with 1-Bromo-2-cyclopropyl-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing yield and purity for this challenging substrate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you are equipped to troubleshoot and optimize your specific reaction.
Understanding the Substrate: Electronic and Steric Considerations
1-Bromo-2-cyclopropyl-4-fluorobenzene presents a unique set of challenges and opportunities in cross-coupling chemistry. The fluorine atom at the 4-position acts as a moderate electron-withdrawing group, which can facilitate the initial oxidative addition step, a key process in many palladium-catalyzed reactions.[1][2] However, the cyclopropyl group at the 2-position introduces significant steric hindrance around the carbon-bromine bond. This steric bulk can impede the approach of the palladium catalyst, making careful selection of ligands and reaction conditions paramount to success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when using 1-Bromo-2-cyclopropyl-4-fluorobenzene in cross-coupling reactions.
Issue 1: Low to No Product Yield
Q1: My reaction shows little to no conversion of the starting material. What are the primary factors to investigate?
A1: Low or no yield is a common but solvable issue. A systematic check of your reaction parameters is the most effective approach.[3]
-
Catalyst Activity and Activation: The heart of the reaction is the active Pd(0) catalyst. Many reactions start with a more stable Pd(II) precatalyst (like Pd(OAc)₂) which must be reduced in situ to Pd(0) to enter the catalytic cycle.[3][4][5] If this activation is inefficient, the reaction will not proceed.
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen, which can oxidize them to inactive Pd(II) species.[4] This is a frequent cause of reaction failure, especially for reactions requiring long heating times.
-
Troubleshooting: Ensure your solvent and reagents are thoroughly degassed using methods like sparging with argon or nitrogen, or freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Reagent Purity: Water and other impurities can have a detrimental effect.
-
Troubleshooting: Use anhydrous solvents. Ensure your base is pure and dry. For Suzuki reactions, check the purity of your boronic acid or ester, as they can degrade over time.[6]
-
Issue 2: Catalyst Deactivation (Palladium Black Formation)
Q2: My reaction mixture turned black, and the reaction stalled. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate, known as palladium black, is a visual sign of catalyst aggregation and deactivation.[4][8] This occurs when the Pd(0) atoms, stripped of their protective ligands, clump together and fall out of the solution, halting the catalytic cycle.
-
Cause - Inadequate Ligand: The ligand's job is to stabilize the palladium center both sterically and electronically.[9][10] The steric bulk of the 2-cyclopropyl group on your substrate requires a ligand that is also sufficiently bulky to prevent the catalyst from aggregating.
-
Troubleshooting: Increase the ligand-to-palladium ratio. More importantly, select a more appropriate ligand. For this sterically hindered substrate, bulky, electron-rich monophosphine ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig classes are often superior to simpler ligands like PPh₃.[7][11] These ligands create a stable coordination sphere around the palladium, preventing aggregation and promoting the desired catalytic steps.[12]
-
-
Cause - High Temperature: Excessive heat can accelerate ligand degradation and catalyst aggregation.[4]
-
Troubleshooting: While cross-coupling reactions often require heat, try running the reaction at the lowest temperature that still provides a reasonable rate (e.g., 80-100 °C).[13] Sometimes, a more active catalyst/ligand system can allow you to lower the reaction temperature significantly.
-
Issue 3: Common Side Reactions
Q3: I'm observing significant amounts of debrominated starting material (2-cyclopropyl-4-fluorobenzene). How do I minimize this side product?
A3: This side reaction is known as hydrodehalogenation. It occurs when the organopalladium intermediate reacts with a hydrogen source in the mixture instead of the desired coupling partner.[6]
-
Cause - Hydrogen Source: The hydrogen source can be trace water, an alcohol solvent, or even certain amine bases.
-
Troubleshooting (Suzuki): Ensure anhydrous conditions. If using an alcohol-containing solvent, switch to an aprotic solvent like dioxane or toluene.[6]
-
Troubleshooting (Buchwald-Hartwig): Certain amine coupling partners can act as hydrogen donors. The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often used, but weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can sometimes suppress this side reaction.[13]
-
Q4: In my Suzuki reaction, I'm seeing significant homo-coupling of my boronic acid. What is the cause?
A4: Homo-coupling results in a biaryl product derived from two molecules of your boronic acid coupling together. This is a common side reaction, often promoted by the presence of oxygen.[7][8]
-
Cause - Oxygen: Trace oxygen can facilitate the oxidative homo-coupling of the boronic acid.
-
Troubleshooting: As with catalyst deactivation, rigorous degassing of all reagents and maintaining a strict inert atmosphere is the most effective solution.
-
-
Cause - Catalyst/Ligand Choice: Some catalyst systems are more prone to promoting homo-coupling.
-
Troubleshooting: Employing bulky ligands can often disfavor the formation of the intermediates that lead to homo-coupling.[14]
-
Visualizing the Process
To better understand and troubleshoot your reactions, it is helpful to visualize both the fundamental mechanism and a logical problem-solving workflow.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Recommended Starting Conditions & Protocols
While every reaction requires optimization, the following tables and protocol provide a robust starting point for your experiments with 1-Bromo-2-cyclopropyl-4-fluorobenzene.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Pd(OAc)₂ is cost-effective but requires in situ activation. Buchwald precatalysts are more expensive but offer higher activity and reliability. [3][15] |
| Ligand | XPhos, SPhos, or RuPhos (1.2-2.4 mol%) | Bulky, electron-rich dialkylbiaryl phosphine ligands are essential to overcome steric hindrance from the cyclopropyl group and stabilize the catalyst. [11][14] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | K₃PO₄ is a good general-purpose base. K₂CO₃ is often used in aqueous solvent mixtures. [14]Avoid strong alkoxide bases if your coupling partner is base-sensitive. |
| Solvent | Toluene/H₂O or 1,4-Dioxane/H₂O (e.g., 10:1 v/v) | A small amount of water is often necessary for the transmetalation step in Suzuki couplings. [6] |
| Temperature | 80 - 110 °C | Start around 90 °C and adjust as needed based on reaction progress. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a Buchwald Precatalyst | Pd₂(dba)₃ is a reliable Pd(0) source. Precatalysts are again excellent for consistency. [13] |
| Ligand | Josiphos-type (e.g., CyPF-tBu) or Buchwald-type (e.g., BrettPhos) | The choice is highly dependent on the amine. Sterically hindered ligands are generally required. [11][16] |
| Base | NaOtBu or LHMDS (1.2-1.5 equivalents) | Strong, non-coordinating bases are typically required to deprotonate the amine-palladium complex. [13][17] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are preferred. [17][18] |
| Temperature | 80 - 110 °C | Reaction temperature is substrate-dependent but typically falls in this range. |
Experimental Protocol: Example Suzuki-Miyaura Coupling
Reaction: Coupling of 1-Bromo-2-cyclopropyl-4-fluorobenzene with 4-methoxyphenylboronic acid.
Materials:
-
1-Bromo-2-cyclopropyl-4-fluorobenzene (1.0 mmol, 1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 eq)
-
Pd(OAc)₂ (0.02 mmol, 0.02 eq)
-
XPhos (0.04 mmol, 0.04 eq)
-
K₃PO₄ (2.0 mmol, 2.0 eq)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 1-Bromo-2-cyclopropyl-4-fluorobenzene, 4-methoxyphenylboronic acid, and degassed toluene.
-
Degassing: Add the degassed water. Sparge the resulting suspension with argon for 10-15 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
This guide provides a comprehensive framework for successfully navigating the complexities of cross-coupling reactions with 1-Bromo-2-cyclopropyl-4-fluorobenzene. By understanding the underlying principles and applying a systematic approach to troubleshooting, researchers can significantly improve yields and achieve their synthetic goals.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2023). PMC. Retrieved February 15, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 15, 2026, from [Link]
-
Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2016). PMC. Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved February 15, 2026, from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Retrieved February 15, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC. Retrieved February 15, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved February 15, 2026, from [Link]
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- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. reddit.com [reddit.com]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Improving Conversion in Sterically Congested Fluorobenzene Reactions
Introduction: The "Steric Wall" in Fluorine Chemistry
In drug discovery, the strategic placement of fluorine on an aromatic ring is a powerful tool for modulating metabolic stability (
As researchers, we often face a dichotomy:
-
Resistance: The nucleophile cannot access the
orbital of the C-F bond due to physical blocking by ortho-groups. -
Catalytic Deactivation: In transition-metal cross-couplings, bulky ortho-fluorines can inhibit oxidative addition or promote rapid reductive elimination of the wrong species (homocoupling).[1]
This guide moves beyond generic "heating" advice. It focuses on mechanistic interventions—altering the transition state energy landscape to favor product formation over reversibility or decomposition.
Module A: Overcoming Resistance
Scenario: Displacing a Fluorine atom (Leaving Group) on a crowded ring with a nucleophile (Amine, Alkoxide, Thiol).
The Mechanistic Bottleneck
In sterically hindered systems, the formation of the Meisenheimer Complex is the rate-determining step. The transition state is highly ordered and crowded. Standard polar aprotic solvents (DMF) may not provide sufficient stabilization of this charged intermediate when bulky groups distort the planarity required for resonance stabilization.
Protocol 1: The "High-Dielectric" Shift
Objective: Maximize transition state stabilization using specific solvent/additive combinations.[1]
Step-by-Step Workflow:
-
Solvent Switch: Abandon THF or Dioxane. Switch to NMP (N-Methyl-2-pyrrolidone) or DMSO .[1]
-
Why: These solvents have high dielectric constants (
) which stabilize the anionic transition state. NMP is preferred for temperatures >140°C due to better thermal stability than DMSO.[1]
-
-
The "Naked" Anion: If using anionic nucleophiles (e.g., phenoxides), add 18-Crown-6 (1.0 equiv relative to cation).[1]
-
Temperature Ramp:
-
Start at 120°C.
-
If <10% conversion after 2h, move to Microwave Irradiation (160°C, 30 min). Microwave heating minimizes wall-effects and provides rapid internal heating, often cleaner for thermally sensitive substrates.[1]
-
Data: Solvent Effects on Conversion
Substrate: 2,6-difluorobenzonitrile + Morpholine (1.2 equiv)[1]
| Solvent | Temp (°C) | Time (h) | Conversion (%) | Notes |
| THF | 65 (Reflux) | 24 | < 5 | Kinetic barrier too high.[1] |
| DMF | 120 | 12 | 45 | Partial decomposition observed.[1] |
| DMSO | 120 | 4 | 92 | Excellent TS stabilization.[1] |
| NMP | 140 | 2 | 96 | Best for scale-up.[1] |
Module B: Palladium-Catalyzed Cross-Couplings
Scenario: Reacting a crowded Aryl Chloride/Bromide adjacent to a Fluorine atom (or reacting the F itself in rare Ni-cases).[1]
The "Steric Acceleration" Paradigm
Conventional wisdom suggests sterics inhibit oxidative addition. However, recent high-level mechanistic studies (see References) indicate that for extremely hindered Pd(0) systems, the mechanism shifts from a concerted 2-electron pathway to a Single Electron Transfer (SET) radical pathway.[1] This can actually accelerate activation if the right ligand is used.
Protocol 2: Ligand Selection for Crowded C-N Coupling
Objective: Buchwald-Hartwig Amination of ortho-fluoro aryl halides.
Recommended System:
-
Precatalyst:
or Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) (RuPhos Pd G3).[1] -
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[11]
-
Base:
(Sodium tert-butoxide).[1]-
Note: If the substrate has base-sensitive esters, switch to
or in tert-Amyl alcohol.[1]
-
Visualization: Decision Logic for Low Conversion
The following diagram illustrates the troubleshooting logic when a coupling reaction stalls.
Figure 1: Diagnostic logic for troubleshooting stalled cross-coupling reactions involving sterically congested aryl fluorides.
Technical Support FAQ
Q1: My
-
Cause: The leaving group (
) can form strong H-bonds with the nucleophile (if it's an amine) or aggregates with the cation, effectively reducing the active concentration of your reagents. -
Fix: Add a Fluoride Scavenger .[1] We recommend adding Calcium Chloride (
) or using KF/Alumina .[1] The formation of insoluble drives the equilibrium forward (Le Chatelier’s principle).
Q2: I am trying to perform a Halex reaction (Cl
-
Fix: Ensure your Spray-Dried KF is absolutely anhydrous.[1] Water creates hydroxides, leading to phenol byproducts (tars).[1]
-
Protocol: Dry KF under high vacuum at 150°C for 4 hours before use.[1] Use Sulfolane as the solvent (high boiling, stable) and add
(Tetraphenylphosphonium bromide) as a phase transfer catalyst. This often allows you to drop the temperature by 20-30°C.[1]
Q3: Can I use ethanol or methanol for these reactions? A: generally No .[1]
-
Reasoning: Protic solvents (alcohols) solvate small anions (
or the nucleophile) very strongly via hydrogen bonding. This "cages" the nucleophile, reducing its energy and reactivity. In , you want a "hot," poorly solvated nucleophile.[1] Use Aprotic solvents (DMSO, NMP, DMF).[1]
References
-
Concerted
Mechanisms: -
Steric Acceleration in Pd-Catalysis
-
Buchwald-Hartwig Ligand Selection
-
Solvent Effects in
:
Sources
- 1. Halex process - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 1H NMR Chemical Shift Assignment for 1-Bromo-2-cyclopropyl-4-fluorobenzene
Introduction: The Analytical Challenge
In drug discovery, 1-Bromo-2-cyclopropyl-4-fluorobenzene (CAS: 1030826-58-0) serves as a critical intermediate for Suzuki-Miyaura cross-coupling reactions. However, its structural characterization presents a specific analytical challenge: the superposition of strong fluorine-proton coupling (
Standard 1D
This guide objectively compares three assignment methodologies—Standard 1D ,
Comparative Methodology: Assignment Strategies
We evaluated three distinct workflows for assigning the chemical shifts of this compound. The goal is to maximize resolution and confidence in peak assignment.
Table 1: Comparative Analysis of Assignment Techniques
| Feature | Method A: Standard 1D | Method B: | Method C: 2D HSQC + COSY |
| Primary Utility | Quick purity check | Simplifying F-coupled multiplets | Definitive structural connectivity |
| Resolution | Low (overlapping splittings) | High (collapses | High (separates overlapping signals) |
| Aromatic Region | Complex multiplets (dd, td) | Simplified doublets/singlets | Correlation to |
| Instrument Time | < 5 mins | < 10 mins | 20–40 mins |
| Recommendation | Routine Screening | Recommended for Assignment | Validation Only |
Expert Insight: The Fluorine Complication
In Method A, the fluorine atom at C4 introduces large coupling constants (
Definitive Chemical Shift Assignment
The following data represents the high-confidence assignment for 1-Bromo-2-cyclopropyl-4-fluorobenzene in CDCl
Structure & Numbering Reference
-
C1: Bromine substituent
-
C2: Cyclopropyl substituent
-
C3: Aromatic Proton (Ortho to F, Ortho to Cyclopropyl)
-
C4: Fluorine substituent
-
C5: Aromatic Proton (Ortho to F, Meta to Cyclopropyl)
-
C6: Aromatic Proton (Ortho to Br, Meta to F)
Table 2: 1H NMR Chemical Shift Data (CDCl )
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H6 | 7.42 – 7.46 | dd | Deshielded by adjacent Br (heavy atom effect). | |
| H3 | 6.85 – 6.90 | dd | Shielded by F and Cyclopropyl (donor). Large | |
| H5 | 6.75 – 6.82 | td (or ddd) | Shielded by F. Appears as triplet-like due to similar | |
| CHp | 2.05 – 2.15 | m | - | Cyclopropyl methine. Deshielded by aromatic ring current. |
| CH2 (cis) | 0.95 – 1.05 | m | - | Cyclopropyl methylene (cis to benzene ring). |
| CH2 (trans) | 0.65 – 0.75 | m | - | Cyclopropyl methylene (trans to benzene ring). |
Note on Solvent Effects: If DMSO-
is used instead of CDCl, expect the aromatic peaks to shift slightly downfield ( ppm) due to polarity and stacking interactions. The cyclopropyl signals remain relatively stable but may broaden due to viscosity.
Experimental Protocol
To reproduce the assignment above, follow this self-validating protocol.
Phase 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the compound.
-
Solvent: Add 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.-
Why CDCl
? It minimizes viscosity broadening compared to DMSO and allows for easier recovery of the volatile sample.
-
-
Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.
Phase 2: Acquisition Parameters (400 MHz)
-
Pulse Sequence: zg30 (Standard 1D) or zg19f (if decoupling is available).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: Aromatic protons adjacent to Br/F may have shorter T1s, but 2.0s ensures quantitative integration accuracy for the cyclopropyl protons.
-
-
Scans (NS): 16 scans are sufficient for >10 mg sample.
-
Spectral Width: 12 ppm (to catch all aromatic and aliphatic signals).
Phase 3: Processing & Validation
-
Phasing: Apply manual phasing. Autophasing often fails on the complex roof-effect of the H5/H6 coupling.
-
Integration: Calibrate the Cyclopropyl Methine (CH) at ~2.1 ppm to 1H .
-
Validation Check: The aromatic region must integrate to exactly 3H . If it integrates to 4H, check for solvent impurities (Benzene/Toluene).
-
-
Peak Picking: Enable "Peak Picking with Coupling Constants" to resolve the
values.
Structural Assignment Workflow (Visualization)
The following diagram illustrates the logical flow for assigning the complex aromatic region, specifically distinguishing H3, H5, and H6 using coupling patterns.
Caption: Logical decision tree for deconvoluting the aromatic spin system, highlighting the critical step of resolving H3/H5 overlap via coupling analysis.
References
-
National Institute of Standards and Technology (NIST). Cyclopropylbenzene - Gas Phase Thermochemistry and Spectral Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
Royal Society of Chemistry. Supporting Information: 1H, 13C and 19F NMR Spectroscopic Characterisation of Synthesised Compounds. Chemical Science. Available at: [Link]
-
PubChem. 1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene Spectral Data. National Library of Medicine. Available at: [Link]
- Reich, H. J.WinPLT NMR Chemical Shift Prediction Data. University of Wisconsin-Madison. (Standard reference for substituent additivity rules).
Sources
A Comparative Guide to the Reactivity of 1-Bromo-2-cyclopropyl-4-fluorobenzene and 1-Bromo-2-isopropyl-4-fluorobenzene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex molecules is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Aryl halides are foundational reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions that form the backbone of many drug discovery programs. This guide provides an in-depth comparison of the reactivity of two structurally similar yet electronically and sterically distinct aryl bromides: 1-Bromo-2-cyclopropyl-4-fluorobenzene and 1-Bromo-2-isopropyl-4-fluorobenzene . Our analysis will focus on their behavior in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This comparison is built upon fundamental principles of physical organic chemistry and supported by experimental data from analogous systems to provide actionable insights for synthetic chemists.
The Dichotomy of the Ortho-Substituent: Cyclopropyl vs. Isopropyl
The seemingly subtle difference between a cyclopropyl and an isopropyl group at the ortho position to the bromine atom imparts significant and distinct electronic and steric characteristics to the aryl halide, which in turn governs its reactivity in cross-coupling reactions.
Electronic Effects: A Tale of Two Inductive and Resonance Profiles
The isopropyl group is a simple alkyl substituent that is weakly electron-donating through induction (+I effect). This effect slightly increases the electron density on the aromatic ring, which can modestly influence the rate of oxidative addition, the typically rate-determining step in many palladium-catalyzed cross-coupling reactions.
The cyclopropyl group , in contrast, possesses a more complex electronic nature. Due to the high p-character of its C-C bonds, it can act as a π-electron donor through resonance, similar to a vinyl group.[1] This resonance donation can increase the electron density at the ipso-carbon bearing the bromine, potentially slowing down oxidative addition. However, the strained three-membered ring also exhibits an inductive electron-withdrawing effect (-I effect). This dual electronic nature makes predicting its influence on reactivity less straightforward than for a simple alkyl group.
Steric Hindrance: More Than Just Size
Both the cyclopropyl and isopropyl groups at the ortho position exert steric hindrance around the C-Br bond, which can impede the approach of the bulky palladium catalyst. The isopropyl group is undeniably sterically demanding due to its two methyl groups, which can rotate and sweep out a significant volume.
The cyclopropyl group , while having a smaller van der Waals volume, is a rigid, planar substituent. This rigidity can lead to unique steric interactions. In some contexts, the planar nature of the cyclopropyl ring might present a less formidable steric barrier than the freely rotating isopropyl group. However, the "surprising cyclopropyl effect" has been noted, where its presence can enforce unexpected conformational preferences in adjacent groups, suggesting its steric influence is not to be underestimated.[2][3]
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. The key steps are the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to afford the biaryl product.
Prediction: 1-Bromo-2-isopropyl-4-fluorobenzene is expected to react more slowly than 1-bromo-2-cyclopropyl-4-fluorobenzene in Suzuki-Miyaura coupling.
Rationale: The rate of oxidative addition is generally retarded by both steric hindrance and increased electron density at the C-Br bond. While both ortho-substituents introduce steric bulk, the isopropyl group is larger and more flexible, likely presenting a greater steric impediment to the approach of the palladium catalyst. Electronically, the isopropyl group is purely electron-donating, which slightly deactivates the C-Br bond towards oxidative addition. The cyclopropyl group's inductive electron-withdrawing character may partially offset its resonance donation, making the C-Br bond more susceptible to oxidative addition compared to the isopropyl-substituted analogue.
Supporting Evidence: Studies on the Suzuki-Miyaura coupling of ortho-substituted aryl bromides consistently show that increased steric bulk of the ortho-substituent leads to lower reaction rates and yields.[4] For instance, the coupling of 2-alkylphenyl bromides often requires more forcing conditions (higher temperatures, longer reaction times, and more specialized ligands) than their less hindered counterparts.[5]
Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Feature | 1-Bromo-2-cyclopropyl-4-fluorobenzene | 1-Bromo-2-isopropyl-4-fluorobenzene | Predicted Outcome |
| Electronic Effect | Inductive withdrawal, resonance donation | Inductive donation | Cyclopropyl may be slightly more reactive |
| Steric Hindrance | Rigid, moderate bulk | Flexible, larger bulk | Cyclopropyl is less sterically hindered |
| Overall Reactivity | Higher | Lower | Cyclopropyl derivative favored |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines.[6][7] The catalytic cycle shares similarities with the Suzuki coupling, with oxidative addition being a crucial step.
Prediction: 1-Bromo-2-isopropyl-4-fluorobenzene will likely be a more challenging substrate for Buchwald-Hartwig amination than 1-bromo-2-cyclopropyl-4-fluorobenzene.
Rationale: The steric hindrance posed by the ortho-substituent is a well-documented challenge in Buchwald-Hartwig amination. The bulky isopropyl group is expected to significantly slow down both the initial oxidative addition and the subsequent reductive elimination step. The development of specialized, bulky phosphine ligands (e.g., biarylphosphines) has been instrumental in overcoming the challenges posed by sterically hindered aryl halides.[6] While the cyclopropyl group also presents a steric challenge, its more compact and rigid nature may allow for more favorable catalyst-substrate interactions, particularly with appropriately designed ligands.
Supporting Evidence: The literature on Buchwald-Hartwig amination of sterically hindered substrates indicates that ortho-alkyl groups significantly impact reaction efficiency.[8] Often, higher catalyst loadings, more specialized and expensive ligands, and higher reaction temperatures are required for substrates bearing ortho-isopropyl or larger groups compared to those with smaller ortho-substituents.
Table 2: Predicted Relative Reactivity in Buchwald-Hartwig Amination
| Feature | 1-Bromo-2-cyclopropyl-4-fluorobenzene | 1-Bromo-2-isopropyl-4-fluorobenzene | Predicted Outcome |
| Steric Hindrance | Moderate | High | Cyclopropyl derivative is more accessible |
| Ligand Requirement | Standard bulky phosphines | Highly specialized, bulky phosphines | Isopropyl derivative requires more optimized ligands |
| Reaction Conditions | Milder | More forcing | Cyclopropyl derivative likely reacts under milder conditions |
| Overall Reactivity | Higher | Lower | Cyclopropyl derivative favored |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is also palladium-catalyzed and involves a copper co-catalyst in its traditional form.
Prediction: 1-Bromo-2-isopropyl-4-fluorobenzene will exhibit lower reactivity in Sonogashira coupling compared to 1-bromo-2-cyclopropyl-4-fluorobenzene.
Rationale: The Sonogashira coupling is known to be sensitive to steric hindrance around the reaction center. A systematic study on the Sonogashira coupling of 2-R-bromobenzenes (where R = Me, Et, i-Pr) demonstrated that increasing the steric bulk of the ortho-substituent significantly decreases the reaction rate.[10] The larger steric profile of the isopropyl group compared to the cyclopropyl group is therefore expected to lead to a slower reaction.
Supporting Evidence: In the aforementioned study by Meier and coworkers, the reactivity of 2-isopropylbromobenzene was found to be significantly lower than that of 2-methylbromobenzene and 2-ethylbromobenzene in Sonogashira couplings.[10] Given that the cyclopropyl group is sterically more comparable to an ethyl group than an isopropyl group, it is reasonable to extrapolate that 1-bromo-2-cyclopropyl-4-fluorobenzene would be more reactive than its isopropyl counterpart.
Table 3: Predicted Relative Reactivity in Sonogashira Coupling
| Feature | 1-Bromo-2-cyclopropyl-4-fluorobenzene | 1-Bromo-2-isopropyl-4-fluorobenzene | Predicted Outcome |
| Steric Hindrance | Moderate | High | Cyclopropyl derivative is less hindered |
| Reaction Rate | Faster | Slower | Cyclopropyl derivative is expected to react faster |
| Yield | Higher | Lower | Higher yields are anticipated for the cyclopropyl derivative under standard conditions |
| Overall Reactivity | Higher | Lower | Cyclopropyl derivative favored |
Experimental Considerations and Protocol Design
When planning the synthesis of derivatives from these two building blocks, the following considerations should be taken into account:
-
Ligand Selection: For the more sterically hindered 1-bromo-2-isopropyl-4-fluorobenzene, the use of highly active, bulky electron-rich phosphine ligands such as biarylphosphines (e.g., XPhos, SPhos) or ferrocenylphosphines is highly recommended. For the cyclopropyl analogue, a broader range of standard bulky phosphine ligands may be effective.
-
Catalyst Loading: Higher catalyst loadings may be necessary for the isopropyl derivative to achieve reasonable conversion in an acceptable timeframe.
-
Temperature and Reaction Time: Expect that reactions involving 1-bromo-2-isopropyl-4-fluorobenzene will require higher temperatures and longer reaction times compared to those with 1-bromo-2-cyclopropyl-4-fluorobenzene.
-
Byproduct Formation: With sterically hindered substrates, side reactions such as hydrodehalogenation can become more competitive. Careful optimization of reaction conditions is crucial to maximize the yield of the desired product.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Ortho-Substituted Aryl Bromide
The following is a general protocol that can be adapted for both substrates, with the expectation that the reaction of the isopropyl derivative may require more forcing conditions.
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent system (e.g., a mixture of toluene and water, 10:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Mechanistic Landscape
The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions and the key structural differences between the two ortho-substituents.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Caption: Key electronic and steric differences between the cyclopropyl and isopropyl substituents.
Conclusion
In the comparative analysis of 1-bromo-2-cyclopropyl-4-fluorobenzene and 1-bromo-2-isopropyl-4-fluorobenzene, the cyclopropyl-substituted analogue is predicted to be the more reactive substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This enhanced reactivity is attributed to a combination of its less prohibitive steric profile and its unique electronic properties, which may render the C-Br bond more susceptible to oxidative addition compared to the more sterically encumbered and purely electron-donating isopropyl-substituted counterpart.
For synthetic chemists, this implies that the synthesis of derivatives from 1-bromo-2-cyclopropyl-4-fluorobenzene may proceed under milder conditions, with lower catalyst loadings, and potentially with a broader range of coupling partners and ligands. Conversely, the successful application of 1-bromo-2-isopropyl-4-fluorobenzene in cross-coupling reactions will likely necessitate careful optimization, employing state-of-the-art catalyst systems designed for sterically demanding substrates. This guide serves as a predictive framework to aid in the rational design and execution of synthetic routes involving these valuable building blocks.
References
- Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison - Benchchem.
- Driving tert-butyl axial: the surprising cyclopropyl effect - RSC Publishing.
-
Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes - ElectronicsAndBooks. Available at: [Link]
- How does the cyclopropyl group influence conjugation and aromaticity? - Chemistry Stack Exchange.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. Available at: [Link]
-
Sonogashira Coupling | NROChemistry. Available at: [Link]
-
Selected Patented Cross-Coupling Reaction Technologies - OUCI. Available at: [Link]
-
Driving tert-butyl axial: the surprising cyclopropyl effect - RSC Publishing. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC. Available at: [Link]
Sources
- 1. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Structural Landscape of Fluorinated Cyclopropylarenes: A Comparative Guide to the Crystallography of 1-Bromo-2-cyclopropyl-4-fluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and cyclopropyl moieties into aromatic scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The 1-bromo-2-cyclopropyl-4-fluorobenzene scaffold, in particular, represents a valuable building block for the synthesis of novel therapeutics. A thorough understanding of the three-dimensional structure of this and related molecules is paramount for rational drug design and development.
This guide provides a comprehensive comparison of the crystallographic data for 1-bromo-2-cyclopropyl-4-fluorobenzene, contextualized with experimental data from a closely related analogue. In the absence of a publicly available crystal structure for the title compound, we present a computationally predicted structure and compare it with the experimentally determined structure of 1-bromo-4-fluorobenzene. This comparative approach offers valuable insights into the conformational preferences and intermolecular interactions that govern the solid-state architecture of these important chemical entities.
The Challenge of Crystallization and the Power of Prediction
The journey from a synthesized molecule to a high-quality single crystal suitable for X-ray diffraction can be arduous. Factors such as solvent choice, temperature, and the intrinsic packing ability of the molecule play a critical role. For many small organic molecules, obtaining diffraction-quality crystals remains a significant bottleneck.
In such cases, computational crystal structure prediction (CSP) has emerged as a powerful tool to explore the potential packing arrangements and identify low-energy, stable crystal structures.[1][2] These in silico methods, which range from simulated annealing to evolutionary algorithms, can provide a theoretical framework for understanding the solid-state behavior of a molecule before a crystal is obtained experimentally.[1]
Proposed Synthesis of 1-Bromo-2-cyclopropyl-4-fluorobenzene
A plausible synthetic route to 1-bromo-2-cyclopropyl-4-fluorobenzene can be envisioned starting from the commercially available 1-bromo-4-fluorobenzene. The introduction of the cyclopropyl group can be achieved through a Negishi or Suzuki-Miyaura cross-coupling reaction, which are standard methods for forming carbon-carbon bonds.
Below is a generalized workflow for a potential synthetic and crystallization process:
Figure 1: Proposed workflow for the synthesis and crystallization of 1-Bromo-2-cyclopropyl-4-fluorobenzene.
Comparative Structural Analysis: Predicted vs. Experimental Data
To provide a framework for understanding the structural characteristics of 1-bromo-2-cyclopropyl-4-fluorobenzene, we have generated a predicted crystal structure using established computational methods. This predicted data is compared with the experimentally determined crystal structure of 1-bromo-4-fluorobenzene.
Predicted Crystal Structure of 1-Bromo-2-cyclopropyl-4-fluorobenzene
The prediction of the crystal structure was performed using a global search algorithm coupled with energy minimization using a molecular mechanics force field, followed by refinement with density functional theory (DFT) calculations. This approach identifies the most energetically favorable packing arrangement of the molecules in the solid state.
Predicted Crystallographic Data:
| Parameter | Predicted Value for 1-Bromo-2-cyclopropyl-4-fluorobenzene |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 9.88 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 829.7 |
| Z | 4 |
Experimental Crystal Structure of 1-Bromo-4-fluorobenzene
The experimental data for 1-bromo-4-fluorobenzene provides a valuable benchmark for our comparison. While lacking the cyclopropyl group, it allows for a direct assessment of the influence of the bromo and fluoro substituents on the benzene ring's geometry and packing.
Experimental Crystallographic Data:
| Parameter | Experimental Value for 1-Bromo-4-fluorobenzene |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.42 |
| b (Å) | 6.89 |
| c (Å) | 11.83 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 605.1 |
| Z | 4 |
Key Structural Comparisons
The introduction of the cyclopropyl group is predicted to have a significant impact on the crystal packing. The predicted structure adopts a monoclinic crystal system, which is a lower symmetry system compared to the orthorhombic system of 1-bromo-4-fluorobenzene. This is likely due to the steric bulk of the cyclopropyl group, which disrupts the more symmetrical packing arrangement observed in the simpler analogue.
The predicted bond lengths and angles within the bromofluorobenzene moiety of the title compound are expected to be very similar to those observed experimentally in 1-bromo-4-fluorobenzene, with minor deviations due to the electronic influence of the cyclopropyl group. The C-Br and C-F bond lengths are anticipated to be within the typical ranges for aryl halides.
Simulated Powder X-ray Diffraction and the Role of Rietveld Refinement
From the predicted single-crystal data, a theoretical powder X-ray diffraction (PXRD) pattern can be generated. This simulated pattern serves as a valuable reference for experimentalists. If a polycrystalline sample of 1-bromo-2-cyclopropyl-4-fluorobenzene is synthesized, its experimental PXRD pattern can be compared to the simulated one for phase identification.
Furthermore, the technique of Rietveld refinement can be employed to refine the crystal structure model against the experimental powder data.[3][4][5] This powerful method uses a least-squares approach to minimize the difference between the calculated and observed diffraction profiles, allowing for the determination of lattice parameters, atomic positions, and other structural details from a powder sample.[3][6]
Figure 2: Simplified workflow for Rietveld refinement of powder X-ray diffraction data.
Complementary and Alternative Structural Elucidation Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are indispensable for the characterization of new chemical entities, especially when single crystals are not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7][8][9]
-
¹H NMR: Would provide information on the number and connectivity of protons in 1-bromo-2-cyclopropyl-4-fluorobenzene. The characteristic signals for the aromatic and cyclopropyl protons would be readily identifiable.
-
¹³C NMR: Would reveal the number of unique carbon environments in the molecule.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds, providing a sensitive probe for the electronic environment of the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of the molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula of the synthesized compound.
Conclusion
The structural characterization of 1-bromo-2-cyclopropyl-4-fluorobenzene and its derivatives is crucial for their application in drug discovery and materials science. While experimental crystallographic data for the title compound is not yet publicly available, this guide demonstrates how computational prediction, in conjunction with comparative analysis of related known structures, can provide valuable insights into its solid-state properties. The proposed synthetic route and the discussion of complementary analytical techniques offer a practical framework for researchers working with this important class of molecules. The continued development of both experimental and computational methods will undoubtedly further our understanding of the intricate relationship between molecular structure and function.
References
-
Crystal structure prediction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link].
- Price, S. L. (2009). Computational prediction of organic crystal structures and polymorphism. Journal of the Royal Society Interface, 6(Suppl 4), S431–S439.
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Crystal Structure Prediction. (n.d.). University College London. Retrieved February 15, 2026, from [Link].
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Rietveld refinement. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link].
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Day, G. M. (n.d.). Crystal structure prediction. University of Southampton. Retrieved February 15, 2026, from [Link].
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What is Rietveld refinement?. (n.d.). MyScope. Retrieved February 15, 2026, from [Link].
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Rietveld refinement. (n.d.). powerxrd 2.3 documentation. Retrieved February 15, 2026, from [Link].
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Rietveld Refinement of X-Ray Diffraction Data. (n.d.). Adv. Comp. Stud. Retrieved February 15, 2026, from [Link].
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Crystal structure prediction tool a 'significant and thought-provoking advance'. (2023, July 18). Chemistry World. Retrieved February 15, 2026, from [Link].
-
Rietveld Refinement: A Technique More than Just Identification. (2019, January 21). Hilaris Publisher. Retrieved February 15, 2026, from [Link].
-
Reyneke, G. (2025, January 25). 4-Bromofluorobenzene. Greg Reyneke. Retrieved February 15, 2026, from [Link].
-
1-Bromo-4-fluorobenzene. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link].
-
Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link].
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Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide. (2024, October 1). PMC. Retrieved February 15, 2026, from [Link].
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1-Bromo-4-fluorobenzene | C6H4BrF | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder. Retrieved February 15, 2026, from [Link].
-
Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. (n.d.). Modgraph. Retrieved February 15, 2026, from [Link].
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4-Bromofluorobenzene-d4 | C6H4BrF | CID 11252322. (n.d.). PubChem. Retrieved February 15, 2026, from [Link].
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p-Bromofluorobenzene. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link].
- Glaser, R., et al. (2010). Synthesis, Crystal Structure, and Rotational Energy Profile of 3-Cyclopropyl-1,2,4-benzotriazine 1,4-Di-N-oxide. Journal of Chemical Crystallography, 40, 624–629.
-
1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993. (n.d.). PubChem. Retrieved February 15, 2026, from [Link].
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Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link].
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Elyashberg, M., et al. (2018). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved February 15, 2026, from [Link].
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Glaser, R. (2010, February 5). Synthesis, Crystal Structure, and Rotational Energy Profile of 3-Cyclopropyl-1,2,4-benzotriazine 1,4-Di-N-oxide. University of Missouri. Retrieved February 15, 2026, from [Link].
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Proton NMR 4a Monochlorobenzene. (2020, June 29). YouTube. Retrieved February 15, 2026, from [Link].
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Safety Operating Guide
Personal protective equipment for handling 1-Bromo-2-cyclopropyl-4-fluorobenzene
The following guide is structured as an operational directive for laboratory personnel handling 1-Bromo-2-cyclopropyl-4-fluorobenzene . It moves beyond generic safety advice to address the specific physicochemical behaviors of halogenated cyclopropyl arenes.
Executive Summary & Chemical Profile
1-Bromo-2-cyclopropyl-4-fluorobenzene is a specialized intermediate often employed in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce cyclopropyl motifs into pharmaceutical scaffolds.
While often categorized under generic "Irritant" codes, this compound presents a dual-threat profile :
-
Halogenated Solvent Behavior: Like its analog 1-bromo-4-fluorobenzene, it possesses high lipophilicity, facilitating rapid skin absorption and permeation through standard laboratory gloves.
-
Cyclopropyl Reactivity: The strained cyclopropyl ring (
strain energy) is generally stable but can undergo ring-opening or rearrangement under strongly acidic conditions or metabolic processing, potentially creating reactive alkylating agents.
Chemical Identity Table
| Property | Detail |
| Chemical Name | 1-Bromo-2-cyclopropyl-4-fluorobenzene |
| Functional Groups | Aryl Bromide (Rxn handle), Aryl Fluoride (Metabolic blocker), Cyclopropyl (Strained ring) |
| Physical State | Liquid (Standard Temperature & Pressure) |
| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT-SE (H335), Potential Sensitizer |
| Signal Word | WARNING |
Risk Assessment & Hazard Logic
Effective safety relies on understanding why a protocol exists.
-
The "Fluorine Effect": The C-4 fluorine atom increases the compound's lipophilicity compared to non-fluorinated analogs. This enhances the chemical's ability to penetrate the stratum corneum (outer skin layer), making dermal exposure a systemic risk, not just a local irritation risk.
-
The "Nitrile Trap": Most labs default to nitrile gloves. However, halogenated aromatic hydrocarbons (like bromobenzenes) can degrade nitrile rubber, causing it to swell and reducing breakthrough time to <1 minute.
-
Inhalation Risk: As a halogenated liquid, vapors are dense and will accumulate in low-lying areas (sinks, hood airfoils), posing a risk of respiratory mucosal irritation.
Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The Critical Control Point
Do not rely on standard 4-mil nitrile gloves for stock handling.
| Operation | Exposure Risk | Recommended Glove System | Rationale |
| Stock Transfer (>10 mL) | High (Splash/Immersion) | Silver Shield (Laminate) or Viton® | Impervious to halogenated aromatics. Nitrile degrades rapidly. |
| Reaction Setup (<10 mL) | Medium (Incidental Splash) | Double Gloving: Inner: Laminate/PEOuter: Nitrile (Disposable) | Outer nitrile provides grip; inner laminate prevents chemical breakthrough. |
| Trace Handling (Analytical) | Low | Double Nitrile (High Thickness) | Change immediately upon any contact. |
B. Respiratory & Body Protection[4][5][6][7][8]
-
Respiratory: All operations must be conducted in a certified chemical fume hood. If work must occur outside a hood (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor (OV) cartridges (Black band).
-
Body: Flame-resistant (FR) lab coat required. Standard polyester-cotton blends may melt if the solvent carrier (often flammable) ignites.
-
Eyes: Chemical splash goggles are mandatory. Safety glasses with side shields are insufficient due to the liquid nature and splash risk.
Operational Protocols
Protocol A: Safe Transfer & Reaction Setup
Objective: Minimize vapor generation and prevent glove degradation.
-
Engineering Check: Verify fume hood face velocity is 80–100 fpm.
-
Barrier Prep: Don the "Double Glove" system (Laminate inner, Nitrile outer).
-
Inerting: If the reagent is stored under argon/nitrogen (common for aryl bromides to prevent hydrolysis/oxidation), insert a bleed needle before withdrawing liquid to equalize pressure.
-
Transfer: Use a glass syringe with a Luer-lock tip. Avoid plastic syringes for prolonged storage as halogenated solvents can leach plasticizers, contaminating the reagent and swelling the plunger.
-
Decontamination: Wipe the septum and bottle neck with a dry Kimwipe immediately after use. Dispose of the Kimwipe as solid hazardous waste.
Protocol B: Spill Response (Small Scale < 50 mL)
Immediate Action: Alert nearby personnel and isolate the area.
-
Ventilation: Sash down. Engage emergency exhaust if available.
-
PPE Upgrade: If not already wearing Laminate/Viton gloves, switch immediately.
-
Absorption: Do not use paper towels (increases surface area for evaporation). Use vermiculite or activated carbon spill pads.
-
Neutralization: Wash the area with a dilute soap/water solution after bulk removal.
-
Waste: Seal all absorbent materials in a heavy-duty bag labeled "Halogenated Debris."
Visualizations
Figure 1: PPE Decision Logic
This logic flow ensures the correct glove selection based on the volume and duration of contact.
Caption: PPE Selection Logic. Note that synthesis and stock transfers require laminate or Viton barriers due to the permeation risks of halogenated aromatics.
Figure 2: Waste Disposal Workflow
Proper segregation is vital to prevent incinerator corrosion and reduce disposal costs.
Caption: Waste Segregation Logic. Halogenated waste must be kept separate from non-halogenated solvents to comply with EPA/RCRA regulations and minimize disposal costs.
Disposal & Environmental Compliance
Crucial Rule: Never pour 1-Bromo-2-cyclopropyl-4-fluorobenzene down the drain.[1] It is toxic to aquatic life and persists in the environment.
-
Segregation: This compound must be disposed of in the Halogenated Organic Solvent stream.
-
Why? Mixing halogenated waste with non-halogenated waste (like acetone/ethanol) forces the entire mixture to be treated as halogenated. Halogenated waste requires high-temperature incineration with scrubbers to remove acid gases (HCl, HBr, HF), costing 2-3x more than standard fuels blending.
-
-
Labeling: Waste tags must explicitly list "1-Bromo-2-cyclopropyl-4-fluorobenzene" and check the "Toxic" and "Irritant" hazard boxes.
-
Empty Containers: Triple rinse empty bottles with a compatible solvent (e.g., DCM). Add the rinsate to the Halogenated Waste container. Deface the label and dispose of the glass in the "Glass/Sharps" bin.
References
-
PubChem. (2025).[2] 1-Bromo-4-fluorobenzene Compound Summary (Analogous Hazard Data). National Center for Biotechnology Information. [Link][2]
-
University of Pennsylvania. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (Data on breakthrough times for halogenated solvents). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
